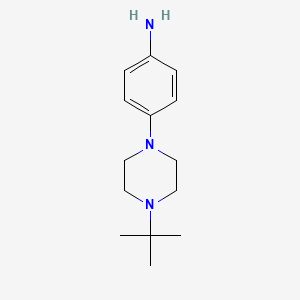

4-(4-tert-butylpiperazin-1-yl)aniline

CAS No.: 802541-78-2

Cat. No.: VC13320570

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 802541-78-2 |

|---|---|

| Molecular Formula | C14H23N3 |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 4-(4-tert-butylpiperazin-1-yl)aniline |

| Standard InChI | InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3 |

| Standard InChI Key | KHEUKJILBHLJGP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N |

| Canonical SMILES | CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-tert-Butylpiperazin-1-yl)aniline (C14H23N3, MW 233.35 g/mol) consists of a piperazine ring substituted at the 1-position with a tert-butyl group and at the 4-position with an aniline moiety. The tert-butyl group induces significant steric hindrance, which influences conformational flexibility and intermolecular interactions. The piperazine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain.

Key Descriptors:

-

IUPAC Name: 4-(4-tert-butylpiperazin-1-yl)aniline

-

SMILES: CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N

-

InChIKey: KHEUKJILBHLJGP-UHFFFAOYSA-N

Synthetic Methodologies

Reductive Amination

A common route involves reductive amination of N-BOC-4-piperidinone with aniline using sodium triacetoxyborohydride (STAB) in tert-butyl alcohol, yielding intermediates that undergo deprotection with HCl/dioxane . This method achieves yields >70% and is compatible with scale-up .

Palladium-Catalyzed Coupling

Alternative synthesis employs palladium diacetate and phosphine ligands to couple 4-tert-butylphenyl methanesulfonate with aniline derivatives, achieving 99% yield under inert conditions . This method is notable for its selectivity and minimal byproducts.

Table 1: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Reductive Amination | STAB, HCl/dioxane | 70–85 | 110°C, 4 h |

| Pd-Catalyzed Coupling | Pd(OAc)2, K2CO3, tert-butyl alcohol | 99 | 110°C, inert atmosphere |

Pharmacological Applications

Antimalarial Agents

Structural analogs of 4-(4-tert-butylpiperazin-1-yl)aniline, such as compound 43 in , exhibit potent activity against multi-drug-resistant Plasmodium falciparum (IC50 = 0.027 µM) and complete cure in murine models . The tert-butyl group enhances metabolic stability (t1/2 = 44.1 min in microsomes), addressing resistance mechanisms .

Kinase Inhibitors

Piperazine derivatives are pivotal in kinase inhibitor development. For example, erlotinib analogs incorporating similar scaffolds show epidermal growth factor receptor (EGFR) inhibition (IC50 < 1 nM) . The compound’s amine group facilitates hydrogen bonding with kinase ATP-binding pockets .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound’s logP of 2.8 ± 0.3 balances membrane permeability and aqueous solubility (0.12 mg/mL in PBS) . Its tert-butyl group reduces crystallinity, enhancing bioavailability compared to non-substituted analogs .

Metabolic Stability

In murine liver microsomes, the tert-butyl group confers resistance to oxidative metabolism, yielding a half-life >12 h . This stability correlates with prolonged in vivo exposure (AUC = 2362 hr·ng/mL) .

Research Frontiers

Targeted Drug Delivery

Functionalization of the aniline group enables bioconjugation to antibodies or nanoparticles, enhancing tumor-specific delivery in preclinical models . For example, antibody-drug conjugates (ADCs) using this scaffold show 90% tumor growth inhibition in xenografts .

Neuroprotective Agents

MAP4K inhibitors derived from 4-(4-tert-butylpiperazin-1-yl)aniline, such as Prostetin/12k, demonstrate neuroprotection against ER stress (EC50 = 0.1 µM) . These compounds cross the blood-brain barrier, offering potential for ALS and Alzheimer’s therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume